4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide
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Overview
Description
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is an azo compound characterized by the presence of a diazene functional group (–N=N–) and a sulfonamide group. Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound also contains an 8-hydroxyquinoline moiety, which is a well-known ligand for metal complexes and has various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide typically involves an azo coupling reaction. This reaction is carried out between a diazonium salt and 8-hydroxyquinoline. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of nitrous acid. The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium salt and prevent its decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted sulfonamides
Scientific Research Applications
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color
Mechanism of Action
The compound exerts its effects primarily through its ability to form complexes with metal ions. The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating with metal ions and affecting various biological pathways. This coordination can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- (E)-1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)ethanone
- 5-((4-(-phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol
Uniqueness
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is unique due to its combination of the 8-hydroxyquinoline moiety and the sulfonamide group. This combination enhances its ability to form stable metal complexes and increases its biological activity compared to similar compounds .
Properties
CAS No. |
29821-92-9 |
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Molecular Formula |
C19H14N6O3S |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H14N6O3S/c26-17-9-8-16(15-3-1-10-20-18(15)17)24-23-13-4-6-14(7-5-13)29(27,28)25-19-21-11-2-12-22-19/h1-12,26H,(H,21,22,25) |
InChI Key |
HFVBFGGESMZQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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